molecular formula C14H21NO2 B267173 N-(sec-butyl)-4-isopropoxybenzamide

N-(sec-butyl)-4-isopropoxybenzamide

货号 B267173
分子量: 235.32 g/mol
InChI 键: YOPGIKXTLLLSNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(sec-butyl)-4-isopropoxybenzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 1999 by scientists at the pharmaceutical company Boehringer Ingelheim. Since then, BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches.

作用机制

N-(sec-butyl)-4-isopropoxybenzamide selectively blocks the CGRP receptor, preventing the activation of downstream signaling pathways that contribute to migraine headache pathophysiology. CGRP is a potent vasodilator, and its activation leads to increased blood flow to the brain, which is thought to contribute to the pain and other symptoms associated with migraine headaches. By blocking the CGRP receptor, N-(sec-butyl)-4-isopropoxybenzamide reduces this vasodilation and can alleviate migraine symptoms.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models, leading to a reduction in migraine headache symptoms. In addition, N-(sec-butyl)-4-isopropoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in human clinical trials.

实验室实验的优点和局限性

One advantage of N-(sec-butyl)-4-isopropoxybenzamide is its selectivity for the CGRP receptor, which reduces the risk of off-target effects. However, one limitation is that it may not be effective for all types of migraine headaches, as other neuropeptides and signaling pathways may also contribute to migraine pathophysiology.

未来方向

For research on N-(sec-butyl)-4-isopropoxybenzamide include further clinical trials to determine its efficacy and safety in treating migraine headaches, as well as studies to investigate its potential applications in other neurological disorders. In addition, researchers may explore the use of N-(sec-butyl)-4-isopropoxybenzamide in combination with other drugs or therapies to enhance its efficacy.

合成方法

The synthesis of N-(sec-butyl)-4-isopropoxybenzamide involves several steps, including the reaction of sec-butylamine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then reduced to the corresponding aniline, which is subsequently reacted with isopropyl chloroformate to form the final product.

科学研究应用

N-(sec-butyl)-4-isopropoxybenzamide has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches. Migraine headaches are a common neurological disorder characterized by recurrent episodes of severe headache, often accompanied by nausea, vomiting, and sensitivity to light and sound. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models.

属性

产品名称

N-(sec-butyl)-4-isopropoxybenzamide

分子式

C14H21NO2

分子量

235.32 g/mol

IUPAC 名称

N-butan-2-yl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-6-8-13(9-7-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16)

InChI 键

YOPGIKXTLLLSNK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

规范 SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。